molecular formula C23H19ClN4O4S B2996185 4-[benzyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533872-47-8

4-[benzyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2996185
CAS No.: 533872-47-8
M. Wt: 482.94
InChI Key: XSKDFNVFIHBGSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[benzyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound incorporating a 1,3,4-oxadiazole ring, a sulfonamide group, and a benzamide backbone, making it a compound of significant interest in medicinal chemistry research . This compound belongs to the N-(1,3,4-oxadiazol-2-yl)benzamide class, which has been identified as a privileged scaffold for developing novel antibacterial agents . Research on closely related structural analogs has demonstrated potent activity against clinically significant Gram-positive bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentrations (MICs) reported as low as 0.06 µg/mL . The mechanism of action for this class is multifaceted; some analogs inhibit bacterial targets like menaquinone biosynthesis and essential proteins (e.g., DnaX, Pol IIIC), while also demonstrating an ability to depolarize bacterial membranes and regulate iron homeostasis, leading to bacterial cell death . The presence of both the 1,3,4-oxadiazole and sulfonamide moieties is associated with diverse biological activities. The oxadiazole ring is a known pharmacophore, and sulfonamide groups are critical in compounds that interfere with bacterial folate synthesis . Furthermore, such N-substituted sulfonyl amides incorporating the 1,3,4-oxadiazol motif have also been investigated for enzyme inhibition, showing potential as inhibitors for targets like acetylcholinesterase (AChE) and carbonic anhydrase (hCA) . This combination of features makes this compound a valuable chemical tool for researchers exploring new antibacterial strategies and studying structure-activity relationships (SAR) to combat drug-resistant infections. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O4S/c1-28(15-16-7-3-2-4-8-16)33(30,31)18-13-11-17(12-14-18)21(29)25-23-27-26-22(32-23)19-9-5-6-10-20(19)24/h2-14H,15H2,1H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKDFNVFIHBGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves the use of chlorinated aromatic compounds in a substitution reaction.

    Attachment of the benzamide core: This can be done through amide bond formation using coupling reagents like EDCI or DCC.

    Addition of the benzyl(methyl)sulfamoyl group: This step involves sulfonation reactions using sulfonyl chlorides and subsequent alkylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like iron or aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

4-[benzyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)

  • Structural Difference : The oxadiazole ring is substituted with a 4-methoxyphenylmethyl group instead of 2-chlorophenyl.
  • Activity : LMM5 demonstrated antifungal activity against Candida albicans with a MIC (Minimum Inhibitory Concentration) of 50 μg/mL, attributed to Trr1 inhibition .

LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)

  • Structural Difference : Features a furan-2-yl group on the oxadiazole and a cyclohexyl(ethyl)sulfamoyl group.
  • Activity : Exhibited antifungal activity (MIC = 100 μg/mL) but lower potency than LMM5, suggesting that bulkier substituents (e.g., cyclohexyl) may reduce efficacy .

Compound from (2-Chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylacetamide)

  • Structural Difference : Replaces the sulfamoyl benzamide with a chloroacetamide group.

Variations in the Sulfamoyl Group

4-[Cyclohexyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide ()

  • Structural Difference : Cyclohexyl(methyl)sulfamoyl replaces benzyl(methyl)sulfamoyl.

4-(Dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide ()

  • Structural Difference : Dipropylsulfamoyl group instead of benzyl(methyl)sulfamoyl.
  • Implications : Linear alkyl chains may improve solubility but reduce aromatic stacking interactions critical for enzyme inhibition .

Enzyme Inhibition Profiles

Carbonic Anhydrase II (hCA II) Inhibition ()

A structurally related compound, N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide , showed strong interactions with hCA II via sulfonamide coordination to the zinc ion in the active site. The target compound’s benzyl(methyl)sulfamoyl group may similarly coordinate, but its 2-chlorophenyl substituent could enhance binding through hydrophobic interactions .

Thioredoxin Reductase Inhibition ()

LMM5 and LMM11 inhibit Trr1, a key enzyme in fungal redox homeostasis. The target compound’s 2-chlorophenyl group—a stronger electron-withdrawing group than LMM5’s 4-methoxyphenyl—may increase electrophilicity, enhancing covalent interaction with Trr1’s catalytic cysteine residues .

Comparative Data Table

Compound Name Oxadiazole Substituent Sulfamoyl Group Biological Activity (MIC or IC₅₀) Key Reference
Target Compound 2-Chlorophenyl Benzyl(methyl) Not reported (hypothesized Trr1/CA inhibition) N/A
LMM5 4-Methoxyphenylmethyl Benzyl(methyl) 50 μg/mL (C. albicans)
LMM11 Furan-2-yl Cyclohexyl(ethyl) 100 μg/mL (C. albicans)
4-(Dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 3-Methoxyphenyl Dipropyl Not reported (predicted CA inhibition)
N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide 2-Chlorophenyl Methyl(tetrahydrofuran-2-ylmethyl) Not reported (structural analog)

Key Research Findings and Implications

  • Antifungal Activity : The 2-chlorophenyl substituent in the target compound may offer superior antifungal potency compared to LMM5’s 4-methoxyphenyl group due to enhanced electrophilicity and target binding .
  • Enzyme Selectivity : The benzyl(methyl)sulfamoyl group’s aromaticity may favor Trr1 inhibition over CA isoforms, whereas alkyl sulfamoyl derivatives (e.g., dipropyl) may shift selectivity toward CAs .
  • Drug-Likeness : Lipinski’s rule compliance (e.g., molecular weight <500, logP <5) is critical. The target compound (MW ≈ 466.92) and LMM5 (MW ≈ 537.58) both adhere, but LMM11 (MW ≈ 476.64) may have higher logP due to the cyclohexyl group .

Biological Activity

4-[benzyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a benzamide core linked to a 1,3,4-oxadiazole ring, which is further substituted with a chlorophenyl group. The unique structural characteristics contribute to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which includes several functional groups that enhance its reactivity and biological interactions. The presence of the oxadiazole ring is particularly noteworthy as it has been associated with various pharmacological activities.

Property Details
Molecular Formula C23H20ClN4O4S
Molecular Weight 460.94 g/mol
IUPAC Name This compound

Synthesis Methods

The synthesis of this compound typically involves multi-step processes starting from readily available precursors. Key steps include:

  • Formation of the 1,3,4-oxadiazole ring : Achieved through cyclization reactions involving hydrazides and carboxylic acids.
  • Introduction of the chlorophenyl group : This is often done via substitution reactions using chlorinated aromatic compounds.
  • Attachment of the benzamide core : Amide bond formation using coupling reagents such as EDCI or DCC.
  • Addition of the benzyl(methyl)sulfamoyl group : Involves sulfonation reactions followed by alkylation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity, particularly against melanoma cell lines. Its mechanism may involve interaction with specific molecular targets such as enzymes or receptors, leading to altered activity and subsequent biological effects. Studies have shown that derivatives of oxadiazole compounds possess notable anticancer properties with reported GI50 values ranging from 0.20 to 2.58 μM against various cancer cell lines .

Antimicrobial Activity

In addition to its anticancer potential, this compound has demonstrated antimicrobial properties. The oxadiazole moiety is known for its ability to interact with biological membranes and inhibit microbial growth. Further studies are needed to elucidate the precise mechanisms behind these effects.

The mechanism of action for this compound involves binding to specific molecular targets within biological systems. This interaction may lead to changes in enzyme activities or receptor functions, contributing to its anticancer and antimicrobial effects. Understanding these pathways is crucial for optimizing its therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into their potential applications:

  • Study on Anticancer Activity : A study highlighted that compounds with oxadiazole and triazole cores exhibited significant inhibition against various cancer cell lines .
  • Antimicrobial Effects : Research demonstrated that oxadiazole derivatives showed promising results against bacterial strains, indicating their potential use in treating infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.